1-(Azetidin-1-yl)-2-chloropropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

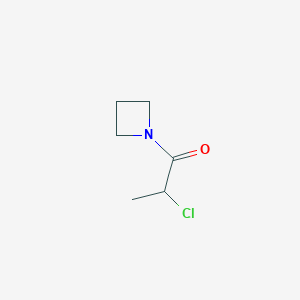

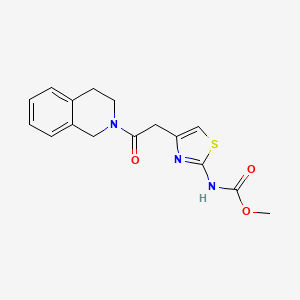

“1-(Azetidin-1-yl)-2-chloropropan-1-one” is a chemical compound with the CAS Number: 63177-41-3 . It has a molecular weight of 133.58 . The IUPAC name for this compound is 1-(chloroacetyl)azetidine .

Synthesis Analysis

A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Molecular Structure Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Chemical Reactions Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Physical And Chemical Properties Analysis

This compound is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .Aplicaciones Científicas De Investigación

Metathesis Reactions in Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

In the synthesis and transformations of functionalized β-amino acid derivatives, metathesis reactions play a pivotal role. Cyclic β-amino acids, due to their biological relevance, have seen significant interest in drug research. The application of various types of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, is widely utilized for accessing either alicyclic β-amino acids or other densely functionalized derivatives. This showcases the potential of utilizing 1-(Azetidin-1-yl)-2-chloropropan-1-one in the development of new molecular entities with biological significance (Kiss et al., 2018).

Drug Delivery Approaches to Overcome Bacterial Resistance

The β-lactam family of antibiotics, which includes structures similar to this compound, are pivotal in overcoming bacterial resistance. Innovations in drug delivery approaches aim to enhance the performance of β-lactam antibiotics against drug-resistant bacteria. This includes investigating β-lactam prodrugs, intracellular delivery approaches, and nanocarrier-based strategies to improve clinical effectiveness against resistant bacterial strains (Abeylath & Turos, 2008).

Anticancer Applications of Monocyclic β-Lactams

Monocyclic β-lactams, which share structural similarities with this compound, have been identified for their potential as anticancer agents. These compounds are recognized for their efficacy and low toxicity, making them suitable for therapeutic applications beyond their traditional antibiotic use. Research into monocyclic β-lactams as anticancer agents indicates a promising area for the development of new treatments, highlighting the versatility of β-lactam structures in medicinal chemistry (Mahmood, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

1-(azetidin-1-yl)-2-chloropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-5(7)6(9)8-3-2-4-8/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAWONOMMJHATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)

![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)

![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)